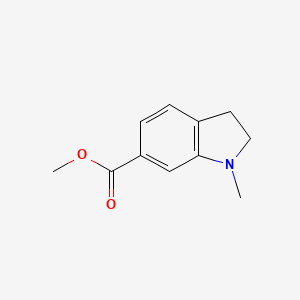

methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate

CAS No.: 1071432-28-4

Cat. No.: VC2557431

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1071432-28-4 |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | methyl 1-methyl-2,3-dihydroindole-6-carboxylate |

| Standard InChI | InChI=1S/C11H13NO2/c1-12-6-5-8-3-4-9(7-10(8)12)11(13)14-2/h3-4,7H,5-6H2,1-2H3 |

| Standard InChI Key | KQJMBLOFMLWTAB-UHFFFAOYSA-N |

| SMILES | CN1CCC2=C1C=C(C=C2)C(=O)OC |

| Canonical SMILES | CN1CCC2=C1C=C(C=C2)C(=O)OC |

Introduction

Chemical Properties and Structure

Structural Characteristics

The structure of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate contains several key features that define its chemical behavior. The compound is based on an indoline scaffold, which consists of a benzene ring fused to a five-membered nitrogen-containing ring that is saturated at the 2,3-position. This saturation distinguishes indolines from indoles and affects the electronic distribution throughout the molecule.

Key structural features include:

-

N-methylation at the 1-position, which alters the basicity of the nitrogen atom and prevents it from participating in hydrogen bonding as a donor

-

A methyl ester group at the 6-position of the benzene ring, providing a reactive site for further functionalization

-

Saturation of the C2-C3 bond in the five-membered ring, which influences the conformation and reactivity of the molecule

These structural elements collectively determine the compound's chemical behavior, including its reactivity in various chemical transformations and its potential interactions with biological systems.

Synthesis Methods

Methylation of Indoline Derivatives

The primary synthesis route for methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate involves the selective N-methylation of methyl indoline-6-carboxylate. A detailed synthetic procedure is documented in the available research:

A solution of methyl indoline-6-carboxylate (200 mg, 1.13 mmol) in N,N-dimethylformamide (3 mL) is cooled to 0°C in an ice-water bath before the addition of sodium hydride (50 mg, 1.24 mmol). The reaction mixture is stirred for 10 minutes to allow for complete deprotonation of the nitrogen atom. Subsequently, iodomethane (0.08 mL, 1.24 mmol) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour .

After completion, the reaction mixture is diluted with saturated NaHCO3 solution and extracted with ethyl acetate. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. Purification by column chromatography using a gradient of 0-50% ethyl acetate in cyclohexane yields methyl 1-methylindoline-6-carboxylate (102 mg, 0.53 mmol) as a pale yellow oil, corresponding to a 47% yield .

This reaction can be represented by the following scheme:

Table 2: Key Reaction Parameters for the Synthesis of Methyl 1-Methyl-2,3-Dihydro-1H-Indole-6-Carboxylate

| Parameter | Value |

|---|---|

| Starting Material | Methyl indoline-6-carboxylate |

| Base | Sodium hydride (1.1 eq) |

| Alkylating Agent | Iodomethane (1.1 eq) |

| Solvent | N,N-dimethylformamide |

| Temperature | 0°C to room temperature |

| Reaction Time | 1 hour |

| Yield | 47% |

| Product Confirmation | LCMS: MS m/z 192.1 [M+H]+ |

The reaction proceeds through the formation of an indoline anion intermediate, which subsequently undergoes nucleophilic substitution with iodomethane to afford the N-methylated product. The moderate yield (47%) suggests that optimization of reaction conditions might be possible for larger-scale production.

Alternative Synthetic Approaches

While the direct N-methylation of methyl indoline-6-carboxylate represents the most straightforward approach, alternative synthetic routes could potentially be employed based on related indole chemistry. These might include:

-

Reduction of methyl 1-methyl-1H-indole-6-carboxylate to give the corresponding 2,3-dihydro derivative

-

Functionalization of 1-methylindoline at the 6-position to introduce the methyl ester group

-

Construction of the indoline scaffold with the methyl ester already in place, followed by N-methylation

The choice of synthetic route would depend on factors such as starting material availability, scale requirements, and the specific application of the target compound.

Applications and Research Findings

Role as a Synthetic Intermediate

Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate serves primarily as a versatile synthetic intermediate in the preparation of more complex molecules. Its value lies in the specific substitution pattern and the presence of functional groups that can be further modified. The compound appears in synthetic pathways leading to various pharmaceutical candidates and complex organic molecules.

The methyl ester functionality offers a convenient handle for further transformations, including:

-

Hydrolysis to produce the corresponding carboxylic acid

-

Reduction to produce primary alcohols or aldehydes

-

Amidation to form amide derivatives

-

Transesterification to form different ester derivatives

These transformations expand the utility of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate as a building block in organic synthesis.

Comparison with Related Compounds

Relationship to Methyl 1-Methyl-2-Oxo-2,3-Dihydro-1H-Indole-6-Carboxylate

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (CAS: 1638764-31-4) represents an oxidized variant of our target compound, containing an additional carbonyl group at the 2-position . This structural difference significantly alters the compound's properties and reactivity.

Table 3: Comparison of Methyl 1-Methyl-2,3-Dihydro-1H-Indole-6-Carboxylate and Its 2-Oxo Derivative

| Property | Methyl 1-Methyl-2,3-Dihydro-1H-Indole-6-Carboxylate | Methyl 1-Methyl-2-Oxo-2,3-Dihydro-1H-Indole-6-Carboxylate |

|---|---|---|

| CAS Number | 1071432-28-4 | 1638764-31-4 |

| Molecular Formula | C11H13NO2 | C11H11NO3 |

| Molecular Weight | 191.23 g/mol | 205.22 g/mol |

| Key Structural Difference | No carbonyl at 2-position | Carbonyl group at 2-position |

| IUPAC Name | Methyl 1-methylindoline-6-carboxylate | Methyl 1-methyl-2-oxoindoline-6-carboxylate |

The presence of the carbonyl group in the 2-oxo derivative introduces additional hydrogen bond accepting capability and influences the electronic distribution within the molecule. This structural difference would likely result in:

-

Altered reactivity at the nitrogen center due to electronic effects of the adjacent carbonyl

-

Different physicochemical properties including solubility, melting point, and partition coefficient

-

Potentially different biological activities and binding profiles

-

Additional synthetic opportunities at the carbonyl center

The 2-oxo derivative has predicted properties including a boiling point of 442.7±45.0°C, density of 1.251±0.06 g/cm³, and a pKa value of -0.97 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume